Product packaging for Amyloid beta Peptide (42-1)(human)(Cat. No.:CAS No. 317366-82-8)

Amyloid beta Peptide (42-1)(human)

Cat. No.: B612751
CAS No.: 317366-82-8
M. Wt: 4514 g/mol
InChI Key: QBEAMNLSDYIUGM-TYMWQTOHSA-N
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Description

Significance in Neurodegenerative Research

The primary significance of Amyloid beta (42-1) in neurodegenerative research lies in its function as a negative control. rndsystems.comtocris.com To validate that the neurotoxicity or other cellular effects seen in laboratory studies are caused by the specific amyloidogenic sequence of Aβ (1-42), researchers use the (42-1) reverse sequence. rndsystems.com For instance, studies have shown that while the active Aβ (1-42) peptide can induce the production of reactive oxygen species and is toxic to neurons, the (42-1) peptide does not produce these effects. medchemexpress.com This demonstrates the sequence-specific nature of Aβ toxicity.

The use of this control peptide is essential for the integrity of research into the mechanisms of Alzheimer's disease. It helps to differentiate the pathological activities of Aβ (1-42), such as its ability to down-regulate the anti-apoptotic protein bcl-2 and up-regulate the pro-apoptotic protein bax, from any potential effects caused by simply introducing a peptide into a cellular or animal model. adooq.comnih.gov

Overview of Amyloidogenesis and Pathological Relevance

Amyloidogenesis is the process by which normally soluble proteins misfold and aggregate to form insoluble fibrils. mdpi.com In the context of Alzheimer's disease, this process involves the Aβ peptide. The amyloid precursor protein (APP), a transmembrane protein, is sequentially cleaved by enzymes called β-secretase and γ-secretase. wikipedia.orgmdpi.com This cleavage releases Aβ peptides of varying lengths. The 42-amino acid version, Aβ (1-42), is particularly significant because its hydrophobic nature makes it more prone to aggregation than other isoforms. wikipedia.orgnih.gov

These Aβ (1-42) monomers can self-assemble into various forms, including soluble oligomers, protofibrils, and ultimately, large, insoluble fibrils that deposit as amyloid plaques in the brain. mdpi.comnih.gov It is now widely believed that the soluble oligomeric forms of Aβ are the most toxic species, capable of impairing synaptic function and leading to neuronal cell death, which are hallmarks of the cognitive decline seen in Alzheimer's disease. wikipedia.orgnih.govstressmarq.com

The pathological relevance of this process is central to the "amyloid hypothesis," which posits that the accumulation of Aβ is the primary event that triggers the cascade of events leading to Alzheimer's pathology, including the formation of neurofibrillary tangles composed of tau protein. mdpi.comnih.gov Because Amyloid beta (42-1) is biologically inactive and does not undergo this process of aggregation and plaque formation, it serves as an ideal experimental control to isolate and study the specific pathological consequences of Aβ (1-42) amyloidogenesis. rndsystems.comtocris.com

Data Tables

Table 1: Comparative Properties of Amyloid Beta (1-42) and Amyloid Beta (42-1)

PropertyAmyloid Beta (1-42) (human)Amyloid Beta (42-1) (human)
Alternate Names Aβ (1-42), Beta-amyloid (1-42)Aβ (42-1), Reverse Amyloid Beta (1-42)
Molecular Formula C₂₀₃H₃₁₁N₅₅O₆₀SC₂₀₃H₃₁₁N₅₅O₆₀S
Molecular Weight ~4514.1 g/mol adooq.com~4514.08 g/mol rndsystems.com
Sequence DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIAAIVVGGVMLGIIAGKNSGVDEAFFVLKQHHVEYGSDHRFEAD rndsystems.com
Biological Activity Active form, plays a key role in Alzheimer's disease pathogenesis, neurotoxic. adooq.comInactive form, used as a control peptide in research. rndsystems.commedchemexpress.comtocris.com
Aggregation High propensity to aggregate into oligomers and fibrils. genscript.jpDoes not aggregate or form fibrils.
Pathological Role A major component of amyloid plaques in Alzheimer's disease. anaspec.comUsed to demonstrate the absence of pathological effects in control experiments. rndsystems.comtocris.com

Table 2: Selected Research Findings Using Amyloid Beta (42-1) as a Control

Research FocusFinding with Amyloid Beta (1-42)Finding with Amyloid Beta (42-1) (Control)Reference
Neurotoxicity Induces neuronal cell death.No toxic effects observed. nih.gov
Apoptosis Regulation Down-regulates bcl-2 and up-regulates bax expression in human neurons.No significant effect on bcl-2 or bax expression. adooq.comnih.gov
Oxidative Stress Induces production of reactive oxygen species in microglia.Does not induce reactive oxygen species production. medchemexpress.com
Gene Expression Affects the transcriptional levels of genes related to neurodegeneration.Used to confirm that observed transcriptional changes are sequence-specific. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C203H311N55O60S B612751 Amyloid beta Peptide (42-1)(human) CAS No. 317366-82-8

Properties

CAS No.

317366-82-8

Molecular Formula

C203H311N55O60S

Molecular Weight

4514 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C203H311N55O60S/c1-28-106(20)164(252-151(269)92-218-171(286)129(71-98(4)5)237-181(296)128(66-70-319-27)235-194(309)159(101(10)11)250-149(267)88-215-146(264)87-220-193(308)158(100(8)9)255-198(313)163(105(18)19)256-201(316)166(108(22)30-3)257-167(282)109(23)206)200(315)258-165(107(21)29-2)199(314)226-110(24)168(283)216-89-147(265)227-121(51-40-42-67-204)176(291)244-138(80-145(208)263)187(302)249-142(93-259)173(288)219-91-150(268)251-160(102(12)13)195(310)247-140(82-156(278)279)188(303)233-126(60-64-153(272)273)175(290)224-111(25)169(284)236-132(73-113-45-34-31-35-46-113)184(299)240-134(75-115-49-38-33-39-50-115)190(305)253-162(104(16)17)197(312)246-130(72-99(6)7)182(297)229-122(52-41-43-68-205)177(292)231-124(58-62-144(207)262)179(294)241-136(78-118-85-212-96-222-118)186(301)243-137(79-119-86-213-97-223-119)191(306)254-161(103(14)15)196(311)234-127(61-65-154(274)275)180(295)238-131(76-116-54-56-120(261)57-55-116)172(287)217-90-148(266)228-143(94-260)192(307)245-139(81-155(276)277)189(304)242-135(77-117-84-211-95-221-117)185(300)230-123(53-44-69-214-203(209)210)178(293)239-133(74-114-47-36-32-37-48-114)183(298)232-125(59-63-152(270)271)174(289)225-112(26)170(285)248-141(202(317)318)83-157(280)281/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,283)(H,217,287)(H,218,286)(H,219,288)(H,220,308)(H,224,290)(H,225,289)(H,226,314)(H,227,265)(H,228,266)(H,229,297)(H,230,300)(H,231,292)(H,232,298)(H,233,303)(H,234,311)(H,235,309)(H,236,284)(H,237,296)(H,238,295)(H,239,293)(H,240,299)(H,241,294)(H,242,304)(H,243,301)(H,244,291)(H,245,307)(H,246,312)(H,247,310)(H,248,285)(H,249,302)(H,250,267)(H,251,268)(H,252,269)(H,253,305)(H,254,306)(H,255,313)(H,256,316)(H,257,282)(H,258,315)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106?,107?,108?,109-,110-,111+,112+,121-,122+,123+,124+,125+,126+,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138-,139+,140+,141+,142-,143+,158-,159-,160+,161+,162+,163-,164-,165-,166-/m0/s1

InChI Key

QBEAMNLSDYIUGM-TYMWQTOHSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC3=CNC=N3)C(=O)N[C@H](CC4=CNC=N4)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC6=CNC=N6)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC7=CC=CC=C7)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)CC)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N

sequence

One Letter Code: AIVVGGVMLGIIAGKNSGVDEAFFVLKQHHVEYGSDHRFEAD

Origin of Product

United States

Biogenesis, Metabolism, and Homeostasis of Amyloid Beta 42 1

Proteolytic Processing of Amyloid Precursor Protein (APP)

Amyloid beta peptides are generated from the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP), a transmembrane protein integral to neuron growth and repair. nih.govwikipedia.org This processing can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. The latter, which leads to the formation of Aβ, is initiated by the enzymatic action of β-secretase followed by γ-secretase. wikipedia.orgmdpi.comfrontiersin.org

The primary enzyme responsible for the initial cleavage in the amyloidogenic pathway is the β-site APP-cleaving enzyme 1 (BACE1). nih.gov BACE1 is a transmembrane aspartyl protease that cleaves APP at the N-terminus of the Aβ domain. nih.govmdpi.com This cleavage event releases a large soluble ectodomain, sAPPβ, and leaves a 99-amino acid membrane-bound C-terminal fragment known as C99. nih.govnih.gov The generation of C99 is the rate-limiting step for the subsequent production of Aβ. jneurosci.org

BACE1 can cleave APP at two primary sites: the Asp+1 site and the Glu+11 site of the Aβ sequence. jneurosci.org Cleavage at the Asp+1 site is what generates the C99 fragment, leading to the production of full-length Aβ. nih.govjneurosci.org Under normal physiological conditions, BACE1 predominantly cleaves at the Glu+11 site, which results in a shorter, less amyloidogenic peptide. jneurosci.org Research indicates that BACE1 activity and its protein levels are elevated in Alzheimer's disease brains, suggesting that its dysregulation contributes significantly to the disease's pathogenesis. nih.govpnas.org The enzyme is primarily active in acidic intracellular compartments like endosomes. nih.goviu.edu

Following the action of BACE1, the C99 fragment is cleaved by γ-secretase, a multi-protein complex. frontiersin.orgnih.gov This complex is composed of four core components: Presenilin (which forms the catalytic core), Nicastrin, Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2). frontiersin.orgyoutube.com Nicastrin is thought to be involved in substrate recognition, while Aph-1 helps stabilize the complex and Pen-2 is crucial for its maturation. frontiersin.org

Gamma-secretase performs an unusual intramembrane cleavage of the C99 fragment. frontiersin.org This cleavage is imprecise and occurs at several positions within the transmembrane domain, releasing the Aβ peptide into the extracellular space and the APP intracellular domain (AICD) into the cytoplasm. nih.govfrontiersin.orgnih.gov This variable cleavage results in Aβ peptides of different lengths, typically ranging from 38 to 43 amino acids. nih.gov The two most common isoforms are Aβ40 and Aβ42. While Aβ40 is more abundant, Aβ42 is more hydrophobic, aggregates more readily, and is the primary component of amyloid plaques. frontiersin.orgfrontiersin.org Mutations in the genes for APP and Presenilin can alter the cleavage site preference of γ-secretase, often leading to an increased ratio of Aβ42 to Aβ40, which is a key factor in familial forms of Alzheimer's disease. nih.govmdpi.com

Degradation Pathways and Clearance Mechanisms

The concentration of Aβ in the brain is maintained through a dynamic balance between its production and its removal. diva-portal.org This clearance is achieved through several mechanisms, including enzymatic breakdown, uptake and degradation by cells, and transport out of the brain. biomolther.org Impairments in these clearance pathways are believed to be a major contributor to Aβ accumulation in sporadic, late-onset Alzheimer's disease. nih.gov

Several proteases, known as Aβ-degrading enzymes (ADEs), are responsible for the catabolism of Aβ. Among the most significant are Neprilysin and Insulin-Degrading Enzyme (IDE), both of which are zinc metallopeptidases. nih.govresearchgate.net

Neprilysin (NEP) is a membrane-bound neutral endopeptidase primarily located at presynaptic neuronal terminals. tandfonline.com This localization allows it to efficiently degrade Aβ as it is released from neurons. tandfonline.com Studies have shown that NEP is one of the major Aβ-degrading enzymes in the brain parenchyma, and its deficiency leads to an increase in Aβ levels. researchgate.nettandfonline.com NEP can degrade both monomeric and, to some extent, the more pathological oligomeric forms of Aβ. tandfonline.com

Insulin-Degrading Enzyme (IDE) is a cytosolic enzyme that can also be secreted from cells. nih.gov It degrades a variety of small proteins, including insulin (B600854) and Aβ. researchgate.net IDE is known to degrade both Aβ40 and Aβ42. nih.gov Reduced levels or activity of these enzymes, which can occur during aging, may lead to a failure in Aβ clearance and contribute to its accumulation. nih.gov

Other metallopeptidases, such as Endothelin-Converting Enzyme (ECE) and certain Matrix Metalloproteinases (MMPs) like MMP-2 and MMP-9, also contribute to Aβ degradation. biomolther.orgnih.gov

Cellular uptake followed by degradation in lysosomes is another critical pathway for Aβ clearance. Neurons, microglia, and astrocytes can internalize Aβ from the extracellular space through endocytosis. mdpi.com Once inside the cell, Aβ is trafficked through the endosomal-lysosomal pathway. iu.edu

Lysosomes contain a variety of acidic hydrolases, including a family of proteases called cathepsins, which are capable of degrading proteins. iu.eduacs.org

Cathepsin B , a cysteine protease, has been shown to degrade Aβ42, cleaving its C-terminal portion to generate shorter, less amyloidogenic fragments. frontiersin.orgeneuro.org

Cathepsin D , an aspartyl protease, is also a key player in the degradation of soluble Aβ within lysosomes. frontiersin.orgeneuro.org

However, the efficiency of this pathway can be compromised. Aggregated forms of Aβ, particularly fibrils, are highly resistant to degradation by cathepsins. acs.orgbiorxiv.org The accumulation of this indigestible material can lead to lysosomal dysfunction, which is another feature observed in Alzheimer's disease. biorxiv.org Furthermore, Aβ42 itself has been shown to inhibit the activity of both Cathepsin B and Cathepsin D, suggesting a negative feedback loop that could exacerbate Aβ accumulation. eneuro.org

The blood-brain barrier (BBB) plays a dual role in Aβ homeostasis, regulating both its influx into and efflux from the brain. frontiersin.org

Efflux (Clearance from the Brain): The primary mechanism for transporting Aβ out of the brain parenchyma and into the peripheral circulation is mediated by the Low-density lipoprotein receptor-related protein-1 (LRP1) . rndsystems.comnih.gov LRP1 is mainly located on the abluminal side (brain side) of the endothelial cells that form the BBB. nih.gov It binds to Aβ and facilitates its transcytosis across the endothelial cells into the blood. jci.org The expression of LRP1 is known to decrease with age and in Alzheimer's disease, which impairs Aβ clearance and contributes to its accumulation. nih.gov Aβ40 is cleared more efficiently by LRP1 than the more aggregation-prone Aβ42. biomolther.org

Influx (Entry into the Brain): The transport of Aβ from the blood into the brain is primarily mediated by the Receptor for Advanced Glycation End products (RAGE) . frontiersin.orgrndsystems.com RAGE is located on the luminal side (blood side) of the BBB endothelium. nih.gov In pathological conditions where Aβ levels are high, the expression of RAGE increases, potentially exacerbating the accumulation of Aβ in the brain. rndsystems.comnih.gov

This bidirectional transport system is crucial for maintaining low physiological levels of Aβ in the brain. jci.org

Structural Biology and Conformational Dynamics of Amyloid Beta 42 1

Monomeric Conformations and Intrinsic Disorder

The monomeric form of Amyloid beta (42-1) is characterized as an intrinsically disordered protein (IDP), meaning it lacks a stable three-dimensional structure under physiological conditions. biorxiv.orgmdpi.combmbreports.org This inherent flexibility allows it to adopt a wide range of conformations. While largely disordered, studies have revealed transient secondary structures. biorxiv.org

Molecular dynamics simulations and experimental techniques like nuclear magnetic resonance (NMR) spectroscopy have shown that Aβ42 monomers can exhibit fleeting α-helical and β-sheet content. biorxiv.orgnih.gov Specifically, β-sheet structures are more prominent in the central hydrophobic core (CHC) and the C-terminal region, while helical structures are more likely to form in the C-terminal part. biorxiv.org The presence of two additional hydrophobic residues, Isoleucine-41 and Alanine-42, at the C-terminus of Aβ42, compared to the more common Aβ40 isoform, significantly influences its aggregation properties. bmbreports.orgjst.go.jp These residues contribute to the increased hydrophobicity and aggregation propensity of Aβ42. arxiv.org

Oligomerization and Assembly Kinetics

The aggregation of Aβ42 monomers into larger assemblies is a complex process that proceeds through the formation of various oligomeric species. These oligomers are considered to be the primary neurotoxic agents in Alzheimer's disease. nih.gov

Early-Stage Oligomer Formation and Characterization

The initial phase of Aβ42 oligomerization involves the formation of small, soluble aggregates. nih.gov Studies have shown that Aβ42 preferentially forms pentamer/hexamer units, which act as "paranuclei" for further assembly. pnas.orgscispace.com These early oligomers are characterized by their small size, typically appearing as uniform, round-shaped structures with heights of 2-3 nm. nih.gov

These early-stage aggregates are not static and can further assemble into larger, beaded superstructures that resemble early protofibrils. pnas.org Characterization using techniques like atomic force microscopy (AFM) and dynamic light scattering (DLS) has revealed the presence of these granular and thread-like amorphous structures in the early stages of aggregation. pnas.org The formation of these oligomers is a critical step, as they are believed to be highly neurotoxic. nih.gov

Oligomer Heterogeneity and Polymorphism

Aβ42 oligomers exhibit significant heterogeneity in size, morphology, and structure. nih.govroyalsocietypublishing.org This polymorphism means that even within the same sample, a wide range of oligomeric species can coexist. nih.gov This heterogeneity is not just a random occurrence but appears to be an intrinsic feature of Aβ42 aggregation. biorxiv.org

The structural diversity observed in oligomers can be propagated to the later stages of aggregation, influencing the structure of the resulting fibrils. biorxiv.org This link between oligomer heterogeneity and fibril polymorphism suggests that different types of oligomers may follow distinct pathways to fibril formation, leading to fibrils with different structural characteristics. nih.govnih.gov For instance, smaller oligomers have been shown to form fibrils at a faster rate than larger oligomers. nih.gov

Kinetic Parameters of Oligomerization and Rate Constants

The kinetics of Aβ42 oligomerization are highly dependent on factors such as peptide concentration, temperature, and pH. aip.orgpnas.org The process can be broadly divided into a monomer-dimer-trimer formation phase, followed by slower clustering and reorganization of these small oligomers. pnas.org

Quantitative analysis has revealed that Aβ42 has a greater propensity for oligomerization compared to Aβ40. pnas.org The rate constants for the monomer-dimer process differ significantly between the two isoforms. pnas.org For example, the apparent equilibrium constant for the monomer-dimer process is 12.8 μM for Aβ42. pnas.org The rate of fibril formation increases with peptide concentration up to a certain point, after which it remains constant. aip.org The activation energy for oligomerization has been estimated to be around 5.5 kcal/mol. pnas.org

Kinetic Parameters of Aβ42 Oligomerization
ParameterValueConditionsSource
Apparent Equilibrium Constant (Monomer-Dimer)12.8 μMNot specified pnas.org
Activation Energy of Oligomerization5.5 kcal/molNot specified pnas.org
Fibril Growth Rate (k)(1.35 ± 0.25) min⁻¹5 μM Aβ42, 40°C aip.org
Fibril Growth Rate (k)0.52 ± 0.20 min⁻¹>3 µM Aβ42, 25°C, 20 mM HEPES, 100 mM NaCl, pH 7.4 aip.org

Fibrillization and Amyloid Formation

The culmination of the Aβ42 aggregation cascade is the formation of highly ordered, insoluble amyloid fibrils, which are the primary component of the characteristic plaques found in the brains of Alzheimer's patients. frontiersin.org

Nucleation, Elongation, and Secondary Nucleation Mechanisms

The formation of Aβ42 fibrils follows a nucleation-dependent pathway, which can be described by a sigmoidal growth curve. aip.orgrsc.org This process involves several key microscopic steps:

Primary Nucleation: This is the initial step where monomers in solution self-assemble to form a nucleus, a growth-competent seed. researchgate.netnih.govresearchgate.net This process is often the rate-limiting step in fibril formation. rsc.org

Elongation: Once a nucleus is formed, it can rapidly grow by the addition of monomers to its ends, leading to the extension of the fibril. researchgate.netnih.govresearchgate.net This process is generally not limited by diffusion but by structural rearrangements in the monomer upon binding. aip.org

Secondary Nucleation: This is a crucial amplification step where the surface of existing fibrils catalyzes the formation of new nuclei from monomers in solution. researchgate.netnih.govpnas.org These newly formed nuclei can then elongate, leading to a rapid increase in the number of fibrils. pnas.org This process is considered the main source of toxic oligomeric species. nih.gov

Fibril Polymorphism and Structural Variations

Amyloid beta (Aβ) peptides, particularly the 42-residue isoform (Aβ42), are known to exhibit significant structural polymorphism, meaning they can form multiple distinct fibril structures. pnas.org This polymorphism is observed in both fibrils grown in laboratory settings and those extracted from brain tissue. pnas.orgnih.gov These structural variations can manifest in several ways, including differences in the orientation of amino acid sidechains, the length of structurally ordered segments, and the contacts between the cross-β subunit pairs that form the fibril's core. nih.gov

Historically, a common feature across many described Aβ42 fibril structures was an "S-shaped" conformation of the peptide backbone. nih.govportlandpress.com However, more recent research using cryogenic electron microscopy (cryo-EM) on Aβ42 fibrils seeded from Alzheimer's disease (AD) brain tissue has revealed qualitatively different and more complex structures. nih.govpdbj.org These include:

Type A fibrils: In this polymorph, residues 12 to 42 of the Aβ42 peptide adopt a ν-shaped conformation. The structure is stabilized by both intra-subunit and intersubunit hydrophobic contacts, creating a compact core. nih.govpdbj.org Salt bridges between the lysine (B10760008) at position 28 (K28) and the C-terminus at alanine (B10760859) 42 (A42) are also observed. nih.govportlandpress.com

Type B fibrils: In contrast, Type B fibrils show an υ-shaped conformation for residues 2 to 42. These fibrils are characterized by intersubunit contacts and the presence of internal pores. They also exhibit opposite helical handedness compared to Type A fibrils. nih.govpdbj.org Intersubunit salt bridges between the lysine at position 16 (K16) and the C-terminus (A42) are a key feature of this polymorph. nih.govpdbj.org

Solid-state nuclear magnetic resonance (ssNMR) spectroscopy has also been instrumental in revealing structural variations among Aβ fibrils, including differences in backbone conformation and sidechain orientation. portlandpress.com Studies have shown that Aβ42 fibrils derived from different clinical subtypes of AD can be structurally heterogeneous, with at least two prevalent polymorphs. pnas.org The existence of these distinct polymorphs, with differences in features like N-terminal dynamics, suggests a greater range of structural variations for Aβ42 fibrils than previously understood. nih.gov

The table below summarizes some of the key structural polymorphs of Aβ(42-1) fibrils:

Table 1: Structural Polymorphs of Amyloid Beta (42-1) Fibrils
Fibril Polymorph Residue Conformation Key Structural Features Salt Bridges
S-shaped S-shaped Maintained by various hydrophobic interactions. portlandpress.com Intramolecular K28-A42. portlandpress.com
Type A (ν-shaped) ν-shaped (residues 12-42) nih.govpdbj.org Compact core with intra- and intersubunit hydrophobic contacts. nih.govpdbj.org Partially occupied K28-A42. nih.govportlandpress.com
Type B (υ-shaped) υ-shaped (residues 2-42) nih.govpdbj.org Intersubunit contacts and internal pores; opposite helical handedness to Type A. nih.govpdbj.org Intersubunit K16-A42. nih.govpdbj.org

Role of Specific Residues in Aggregation Propensity (e.g., C-terminus, Ile41, Ala42)

The C-terminus of the Aβ42 peptide, particularly the two additional residues isoleucine-41 (Ile41) and alanine-42 (Ala42) that distinguish it from the more abundant Aβ40 isoform, plays a critical role in its aggregation propensity. bmbreports.org These residues dramatically alter the peptide's tendency to aggregate, making Aβ42 significantly more prone to fibrillation than Aβ40. bmbreports.org

The increased hydrophobicity conferred by Ile41 and Ala42 is a key factor. pnas.org Ile41, in particular, is one of the most hydrophobic amino acids and is considered essential for mediating the formation of initial oligomeric structures, sometimes referred to as paranuclei. pnas.orgpnas.org While the addition of Ile41 to Aβ40 is sufficient to induce the formation of these early aggregates, the presence of Ala42 is required for their subsequent association into larger assemblies. pnas.org

Structural studies have highlighted specific interactions involving the C-terminus that stabilize fibril structures. For instance, a molecular interaction between methionine-35 (Met35) and Ala42 contributes to the greater propensity of Aβ(1-42) to form neurotoxic oligomers. plos.org Furthermore, salt bridges involving the C-terminus, such as between Lys28 and Ala42, help to stabilize the interfaces between protofibrils in certain polymorphs. bmbreports.org

The critical role of these C-terminal residues is further underscored by studies using truncated or modified Aβ peptides. Peptides lacking Ile41 and Ala42 show markedly diminished aggregation and related biological activities. plos.org Conversely, even short fragments containing the last eight C-terminal amino acids of Aβ(1-42) can retain the ability to induce aggregation. plos.org

The table below details the specific contributions of key C-terminal residues to the aggregation of Aβ(42-1):

Table 2: Role of Specific C-Terminal Residues in Aβ(42-1) Aggregation
Residue(s) Role in Aggregation Supporting Findings
Ile41 and Ala42 Dramatically increase aggregation propensity compared to Aβ40. bmbreports.org Their presence leads to a much faster fibrillation rate for Aβ42. bmbreports.org Peptides lacking these residues have markedly diminished aggregation activity. plos.org
Ile41 Essential for the formation of initial oligomeric structures (paranuclei). pnas.org The addition of Ile41 to Aβ40 is sufficient to induce paranucleus formation. pnas.org Its hydrophobicity is a major contributing factor. pnas.org
Ala42 Required for the self-association of paranuclei into larger assemblies. pnas.org Forms stabilizing salt bridges with Lys28 in some fibril polymorphs. bmbreports.org Involved in a molecular interaction with Met35 that promotes oligomerization. plos.org
C-terminus (general) The hydrophobicity of this region is a significant driver of protein misfolding and aggregation. rsc.org Fragments derived from the C-terminus can inhibit the aggregation of the full-length peptide. rsc.org

Conformational Transitions and Structural Intermediates (e.g., Alpha-helical to Beta-sheet)

A critical event in the aggregation of Aβ(1-42) is a conformational transition from a predominantly alpha-helical or random coil structure to a beta-sheet-rich conformation. pnas.orgacs.org This transition is believed to occur during or prior to the aggregation process and is a hallmark of many amyloidogenic proteins. pnas.org

In membrane-like environments or in the presence of certain solvents like hexafluoroisopropanol (HFIP), Aβ peptides can adopt a soluble, alpha-helical conformation. uu.nlresearchgate.net However, a shift to a more polar, aqueous environment can trigger the transition to a beta-sheet structure. uu.nlresearchgate.net This transition has been shown to be reversible under certain experimental conditions. uu.nlresearchgate.net For example, in solutions with a high water content (over 80%), Aβ(1-42) transitions from an alpha-helical to a beta-sheet conformation, but this can be reversed by adding more HFIP. uu.nlresearchgate.net

NMR studies have provided insights into the structural changes that occur during this transition. As the environment becomes more polar, the long N-terminal helix of Aβ(1-42) is largely retained, while the shorter C-terminal helix is lost. uu.nlresearchgate.net This suggests that specific regions of the peptide may be more prone to initiating the conformational switch. Structural analysis of Aβ(1-42) analogues has indicated that the destabilization of the helical domain comprising residues 11-24 is particularly important for the transition to a beta-sheet structure, which is directly linked to the aggregation process. acs.org

Molecular dynamics simulations have further elucidated this process, showing that the transition from alpha-helix to beta-sheet can proceed through intermediate states that contain a mix of both structures. pnas.org These mixed helix/beta-sheet conformations are thought to be important intermediates in the oligomerization of Aβ. pnas.org

The table below outlines the key aspects of the conformational transition of Aβ(42-1):

Table 3: Conformational Transitions of Amyloid Beta (42-1)
Initial Conformation Final Conformation Key Triggers and Intermediates
Alpha-helical / Random Coil pnas.orgacs.org Beta-sheet pnas.orgacs.org Triggers: Increased polarity of the solvent environment (e.g., high water content). uu.nlresearchgate.netIntermediates: Mixed alpha-helix/beta-sheet structures. pnas.org Loss of the C-terminal helix precedes the full transition. uu.nlresearchgate.net Destabilization of the helix at residues 11-24 is a critical step. acs.org

Seeding and Propagation Mechanisms

The aggregation of Aβ(1-42) is understood to follow a prion-like mechanism of nucleated self-assembly. nih.gov In this process, misfolded oligomers of Aβ, often referred to as "seeds," can induce other, properly folded Aβ molecules to adopt the same misfolded conformation. wikipedia.org This initiates a chain reaction, leading to the growth and propagation of amyloid aggregates. nih.govwikipedia.org

This prion-like behavior is a fundamental aspect of Aβ pathogenesis. nih.gov The process begins with the formation of a nucleus, which is a slow and thermodynamically unfavorable step. However, once a stable seed is formed, the subsequent elongation of the fibril by the recruitment of monomers is much more rapid. frontiersin.org This seeding can be influenced by various factors, including the size, shape, and epitope presentation of the nucleating particles. frontiersin.org

Experimental evidence strongly supports this seeding model. For instance, injecting brain extracts from AD patients containing Aβ aggregates into susceptible transgenic mice can induce Aβ plaque formation. nih.gov This demonstrates that Aβ seeds are transmissible under experimental conditions. Furthermore, there is evidence that Aβ seeds can enter the brain from the periphery, although the exact mechanism for this is still under investigation. nih.gov The uptake of aggregated Aβ(1-42) by cells appears to be an initial step in the replication of these misfolded structures via this prion mechanism. nih.gov

The seeding phenomenon is not limited to the interaction between identical Aβ molecules. "Cross-seeding" can occur, where pre-formed amyloid fibrils of one protein can induce the aggregation of a different amyloidogenic protein. mdpi.comnih.gov This is a significant area of research, as it may explain the co-occurrence of different protein pathologies in neurodegenerative diseases. mdpi.com

Aβ(1-42) has been shown to cross-seed with a variety of other amyloidogenic proteins, including:

Tau protein: The co-localization of Aβ and phosphorylated tau in the brains of AD patients suggests a mutual cross-interaction. It is hypothesized that an Aβ-tau complex could initiate both Aβ nucleation and tau hyperphosphorylation. mdpi.com

Alpha-synuclein (B15492655): In vitro studies have demonstrated that Aβ and alpha-synuclein (the protein implicated in Parkinson's disease) can act as seeds for each other, affecting their respective aggregation pathways. researchgate.net

Amylin (IAPP): Aβ fibrils are capable of seeding the aggregation of amylin, the protein associated with type 2 diabetes. nih.gov Experimental and simulation studies show that Aβ and human islet amyloid polypeptide (hIAPP) can interact to form hybrid amyloid fibrils. researchgate.net

Prion protein (PrP): Aβ has also been shown to seed the polymerization of the prion protein under certain conditions. researchgate.net

The ability of Aβ to cross-seed with proteins that have less sequence similarity is a complex phenomenon. nih.gov It is thought to be influenced by the structural compatibility of the interacting peptides. researchgate.net For example, the cross-seeding between Aβ and hIAPP may be facilitated by the association of their similarly U-shaped beta-sheet structures. researchgate.net This cross-seeding can alter the morphology, stability, and cytotoxicity of the resulting amyloid fibrils. mdpi.com

The table below lists some of the proteins that have been shown to undergo cross-seeding with Aβ(42-1):

Table 4: Cross-Seeding Partners of Amyloid Beta (42-1)
Protein Associated Disease Nature of Interaction
Tau Alzheimer's Disease mdpi.com Aβ can induce the misfolding and aggregation of tau. wikipedia.orgmdpi.com An Aβ-tau complex may prime nucleation and hyperphosphorylation. mdpi.com
Alpha-synuclein Parkinson's Disease researchgate.net Aβ and alpha-synuclein can mutually seed each other's aggregation in vitro. researchgate.net
Amylin (IAPP) Type 2 Diabetes nih.gov Aβ fibrils can seed the aggregation of amylin. nih.gov They can form hybrid amyloid fibrils. researchgate.net
Prion Protein (PrP) Prion Diseases researchgate.net Aβ can seed the polymerization of PrP under specific conditions. researchgate.net

Post Translational Modifications Ptms of Amyloid Beta 42 1 and Their Research Implications

Identification of Key PTMs (e.g., Phosphorylation, Isomerization, Pyroglutamination, Truncations)

The Aβ(1-42) peptide is subject to numerous modifications. Among the most researched and pathologically significant are phosphorylation, isomerization, pyroglutamination, and N-terminal truncations. embopress.orgresearchgate.net These PTMs create a diverse population of Aβ variants in the brain, each with unique biochemical characteristics. rsc.org

Phosphorylation: This modification involves the addition of a phosphate (B84403) group. Research has identified that Aβ can be phosphorylated at Serine-8 (Ser8). nih.govembopress.org This phosphorylation can be carried out by protein kinases at the cell surface and has been detected in the cerebrospinal fluid and brains of AD patients and transgenic mouse models. nih.govembopress.org

Isomerization: This is a spontaneous process where the structure of an amino acid is altered. For Aβ, this frequently occurs at aspartate residues, particularly at position 1 (Asp1) and position 7 (Asp7). nih.govacs.org The process involves the formation of a succinimide (B58015) intermediate, which then leads to different isomeric forms. nih.gov Isomerized Aβ is highly prevalent, with some studies indicating that over 80% of the Aβ N-terminus accumulating in sporadic AD is isomerized. nih.gov In amyloid plaques, it's estimated that nearly 25% of Asp-1 and 75% of Asp-7 are isomerized. nih.gov

Pyroglutamination: This modification involves the N-terminal truncation of Aβ followed by the cyclization of the newly exposed glutamate (B1630785) residue. A prominent form is AβpE3-42, where the peptide is truncated at the third amino acid, and the resulting N-terminal glutamate is converted to a pyroglutamate. nih.govfrontiersin.org This process is catalyzed by the enzyme glutaminyl cyclase. eaglebio.com Pyroglutamated Aβ (pE-Aβ) peptides are major components of Aβ deposits in AD brains, accumulating progressively even in the earliest stages of the disease. nih.goveaglebio.com

Truncations: Beyond the specific modification to pyroglutamate, the Aβ peptide is frequently found in N-terminally truncated forms. These shortened variants are highly abundant in the brains of individuals with both sporadic and familial AD. frontiersin.orgnih.gov A notable example is Aβ4-42, which starts at the fourth amino acid. frontiersin.orgnih.gov Other identified truncations in neuritic plaques include species starting at positions 5, 8, and 9. nih.govanaspec.com

Table 1: Summary of Key Post-Translational Modifications of Amyloid-beta (1-42)

ModificationPrimary Site(s) on Aβ(1-42)Key Research Findings
PhosphorylationSerine-8 (Ser8)Detected in AD brains and can be mediated by extracellular protein kinases like PKA. nih.govembopress.org
IsomerizationAspartate-1 (Asp1) and Aspartate-7 (Asp7)A spontaneous modification that is highly abundant in amyloid plaques from sporadic AD cases. nih.govbiorxiv.org
PyroglutaminationN-terminal Glutamate at position 3 (pE3) or 11 (pE11)A major species in amyloid plaques, formed after initial truncation and considered a potential seeding species for aggregation. nih.govrsc.org
N-Terminal TruncationVarious, e.g., starting at Phe-4, His-5, Ser-8, Gly-9Highly abundant in AD brains, with Aβ4-42 being one of the first species discovered in plaques. nih.govnih.govanaspec.com

Impact of PTMs on Aggregation Kinetics and Structural Properties

Post-translational modifications significantly alter the biophysical properties of Aβ(1-42), which in turn affects how it aggregates and the structure of the resulting assemblies. These changes are believed to be crucial for the peptide's pathogenic role.

Phosphorylation: Phosphorylation at Ser8 has been shown to promote the formation of toxic, oligomeric Aβ aggregates. nih.gov It acts as a trigger by stabilizing the β-sheet conformation of the peptide, which is a critical step in the aggregation process. nih.gov These phosphorylated oligomers can then serve as "seeds" or nuclei that accelerate the aggregation of non-phosphorylated Aβ. nih.gov

Isomerization: Isomerization of aspartate residues is known to enhance the aggregation of Aβ. researchgate.netacs.org This modification can inhibit the action of enzymes that would normally degrade the peptide, thus increasing its stability and allowing more time for aggregation to occur. acs.org

Pyroglutamination: AβpE3-42 exhibits a much higher propensity to aggregate than the full-length Aβ(1-42). eaglebio.comrsc.org This is partly due to its increased hydrophobicity. acs.org It forms fibrils much more rapidly, and the critical concentration needed for aggregation to begin is an order of magnitude lower than that for Aβ(1-42). rsc.orgrsc.org Fibrils made of AβpE3-42 are highly efficient templates that can accelerate the aggregation of unmodified Aβ(1-42) through both elongation and the catalysis of new aggregate formation (secondary nucleation). rsc.org

Truncations: N-terminally truncated forms like Aβ4-42 also show a high propensity for aggregation. nih.govnih.gov Monomeric Aβ4-42 rapidly converts into soluble oligomeric forms, in contrast to full-length Aβ1-42 which maintains an equilibrium between monomers and oligomers for a longer period. frontiersin.org This rapid formation of stable oligomers is a key feature of its toxicity. nih.gov

Table 2: Influence of PTMs on Aβ(1-42) Aggregation

ModificationEffect on Aggregation KineticsImpact on Structural Properties
Phosphorylation (Ser8)Promotes formation of oligomeric nuclei, accelerating overall aggregation. nih.govStabilizes β-sheet conformation. nih.gov
Isomerization (Asp7)Increases aggregation propensity. researchgate.netAlters peptide structure, potentially impacting degradation and antibody binding. nih.gov
Pyroglutamination (pE3)Drastically accelerates fibril formation; lowers the critical concentration for aggregation. rsc.org Acts as a potent seed for Aβ(1-42) aggregation. rsc.orgForms more stable aggregates with higher β-sheet content compared to the unmodified peptide monomer. rsc.org
Truncation (e.g., Aβ4-42)Rapidly converts from monomer to soluble oligomers. frontiersin.orgForms stable aggregates; aggregate size may differ from those of Aβ(1-42). nih.govfrontiersin.org

Influence of PTMs on Cellular Interactions and Signaling Pathways

Modified Aβ peptides not only aggregate differently but also exhibit distinct interactions with cells and trigger unique signaling cascades, contributing to neuronal dysfunction through diverse mechanisms.

Phosphorylation: Phosphorylated Aβ shows increased toxicity compared to the non-phosphorylated form. nih.govembopress.org However, the effects can be complex. In some experimental models, phosphorylation at Ser8 was found to neutralize certain pathogenic properties of Aβ, such as its ability to inhibit the Na,K-ATPase enzyme, and injections of pS8-Aβ42 into a mouse model actually reduced the number of amyloid plaques. frontiersin.org Conversely, other studies have shown that phosphorylation extends the repertoire of proteins that Aβ can bind to within the brain. nih.gov

Isomerization: Isomerization at Asp7 significantly increases the number and types of intracellular proteins that Aβ can interact with. nih.gov This expanded interaction profile suggests a primary pathogenic effect that may precede the formation of extracellular plaques. nih.gov Aβ with an isomerized Asp7 residue (iso-Aβ42) also crosses the blood-brain barrier more effectively than the unmodified peptide. nih.gov Furthermore, isomerized Aβ has been shown to be more toxic than the canonical form when applied to various neuronal cell lines. acs.org

Pyroglutamination: The pyroglutamated form Aβ3(pE)-42 induces synaptic dysfunction through a mechanism distinctly different from that of Aβ(1-42). embopress.orgnih.gov While Aβ(1-42) is thought to exert its toxic effects by interacting with the cellular prion protein (PrP) and modulating NMDA receptor signaling, Aβ3(pE)-42 does not appear to use this pathway. embopress.orgnih.gov Instead, Aβ3(pE)-42 is readily taken up by astrocytes (a type of glial cell), which then release the pro-inflammatory cytokine TNFα. embopress.orgnih.gov This TNFα release is a key step in how Aβ3(pE)-42 causes synaptic inhibition. nih.gov

Truncations: N-truncated Aβ4-42 is as toxic as full-length Aβ1-42 and pyroglutamated AβpE3-42 in vitro. nih.gov In animal models, injection of Aβ4-42 induces significant working memory deficits, and transgenic mice that express this variant suffer a massive loss of pyramidal neurons in the hippocampus, a brain region critical for memory. nih.govfrontiersin.org

Mechanisms of Cellular Impact of Amyloid Beta 42 1 in Research Models

Synaptic Dysfunction Mechanisms

Soluble oligomers of Aβ(42-1) are increasingly recognized as the primary neurotoxic species responsible for the early synaptic deficits that characterize Alzheimer's disease. nih.gov These oligomers disrupt synaptic plasticity, a fundamental process for learning and memory, by impairing both pre- and post-synaptic mechanisms. nih.govnih.gov

At the postsynaptic level, Aβ(42-1) oligomers have been shown to interfere with glutamatergic neurotransmission, a key excitatory pathway in the brain. They can bind to and modulate the function of N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), leading to aberrant calcium ion (Ca2+) homeostasis and the suppression of long-term potentiation (LTP), a cellular correlate of memory formation. nih.govnih.gov Specifically, Aβ(42-1) can trigger the pathological activation of extrasynaptic NR2B-containing NMDARs, leading to a cascade of events that includes the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β), which is detrimental to LTP. nih.gov

Furthermore, Aβ(42-1) oligomers can induce the loss of dendritic spines, the physical sites of most excitatory synapses. nih.gov This structural damage is mediated by a complex signaling pathway that can involve the cellular prion protein (PrPC). The binding of Aβ oligomers to PrPC can lead to the activation of the Fyn tyrosine kinase, which in turn contributes to synaptic pathology. embopress.org

Presynaptically, Aβ(42-1) has been implicated in defects in synaptic vesicle dynamics and neurotransmitter release. nih.gov It can also disrupt the axonal transport of essential components like mitochondria, leading to energy deficits at the synapse and contributing to neurodegeneration. nih.gov

A modified form of Aβ, pyroglutamated Aβ3(pE)-42, also induces synaptic dysfunction but through a distinct mechanism. Unlike Aβ(1-42), it does not directly bind to synaptic membranes but is taken up by astrocytes, triggering the release of the pro-inflammatory cytokine TNFα, which then inhibits synaptic function. embopress.org

Key Molecular PlayerRole in Aβ(42-1)-Induced Synaptic DysfunctionResearch Model Findings
Aβ(1-42) Oligomers Primary neurotoxic species; disrupt synaptic plasticity. nih.govInduce loss of dendritic spines and interfere with NMDAR-dependent LTP. nih.gov
NMDARs Mediate excitotoxicity and impaired LTP. nih.govAβ(42-1) leads to aberrant activation of extrasynaptic NR2B-containing NMDARs. nih.gov
AMPARs Involved in synaptic depression. frontiersin.orgOverexpression of APP with the Swedish mutation leads to loss of AMPA receptors. frontiersin.org
PrPC Binds to Aβ oligomers, mediating synaptic pathology. embopress.orgAβ(1-42) binding to PrPC activates Fyn kinase. embopress.org
Fyn Kinase Contributes to Aβ-induced synaptic damage. embopress.orgActivated by the Aβ(1-42)-PrPC interaction. embopress.org
GSK-3β Phosphorylation interferes with LTP induction. nih.govAβ(1-42) can inappropriately activate GSK3β. nih.gov
Aβ3(pE)-42 Induces synaptic dysfunction via neuroinflammation. embopress.orgTaken up by astrocytes, leading to TNFα release. embopress.org
TNFα Pro-inflammatory cytokine that inhibits synaptic function. embopress.orgReleased by astrocytes in response to Aβ3(pE)-42. embopress.org

Neurotoxicity Pathways in vitro and in vivo Models

The neurotoxic effects of Aβ(42-1) have been extensively studied in a variety of research models, ranging from primary neuronal cultures to animal models. In vitro, exposure of cultured neurons to Aβ(42-1) oligomers leads to a decrease in neuronal viability. jneurosci.org This toxicity is often associated with the induction of apoptosis, a form of programmed cell death, as evidenced by increased caspase-3 activity. jneurosci.org Furthermore, Aβ(42-1) treatment can induce hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease. jneurosci.orgresearchgate.net

In vivo models, such as those involving the injection of Aβ(42-1) into the brains of rodents, have revealed that these peptides can induce significant neuronal loss, particularly in the hippocampus, a brain region critical for memory. jneurosci.orgfrontiersin.org These models also recapitulate other key features of Alzheimer's pathology, including tau hyperphosphorylation and cognitive deficits. jneurosci.org The toxicity of Aβ(1-42) in these models appears to be dependent on its aggregation state, with soluble oligomers being particularly potent. jneurosci.org

Interestingly, the source of Aβ(1-42) may influence its toxicity. Synthetic Aβ(1-42) peptides used in in vitro and in vivo studies have been shown to be considerably more neurotoxic than Aβ generated in the Alzheimer's brain, possibly due to the presence of misfolded and highly aggregation-prone species. frontiersin.org

Several cellular mechanisms have been implicated in Aβ(42-1)-induced neurotoxicity. These include the disruption of calcium homeostasis, leading to excitotoxicity mediated by glutamate (B1630785) receptors like NMDARs. frontiersin.org Additionally, Aβ(42-1) can accumulate within cells, particularly in mitochondria, endosomes, and autophagosomes, leading to organelle dysfunction. mdpi.com

Research ModelKey Findings on Aβ(42-1) Neurotoxicity
Primary Hippocampal Cultures Decreased neuronal viability, increased caspase-3 activity, and tau hyperphosphorylation upon exposure to Aβ(1-42) oligomers. jneurosci.org
SH-SY5Y Neuroblastoma Cells Aβ(1-42) induces irreversible changes in neurite morphology and tau hyperphosphorylation. researchgate.net
In vivo Mouse Model (Hippocampal Injection) Repeated injections of soluble Aβ(1-42) oligomers induce marked neuronal loss, tau hyperphosphorylation, and memory deficits. jneurosci.org
Rodent Models (Intracerebral Injection) Aβ(1-42) injections can model Alzheimer's-like pathology, including neuroinflammation and neuronal death. frontiersin.org

Induction of Oxidative Stress and Reactive Oxygen Species Production

A significant body of evidence links Aβ(42-1) to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. nih.govresearchgate.net Aβ(42-1) itself is believed to be a source of ROS. uky.edu

The methionine residue at position 35 (Met-35) of the Aβ(42-1) peptide is thought to be critical for its ability to induce oxidative stress and neurotoxicity. researchgate.netnih.gov The sulfur atom in Met-35 is susceptible to one-electron oxidation, leading to the formation of a sulfuranyl free radical. nih.gov This process can be influenced by the peptide's secondary structure and the presence of metal ions like copper (Cu2+). nih.gov Aβ(1-42) can bind Cu2+ and promote its reduction to Cu+, which can then react with hydrogen peroxide (H2O2) to generate highly reactive hydroxyl radicals. nih.gov

The increased hydrophobicity of Aβ(42-1) allows it to insert into the lipid bilayer of cell membranes, where it can initiate lipid peroxidation, a destructive process that damages cell membranes. nih.govuky.edu This membrane-associated oxidative stress can lead to the oxidation of proteins and DNA, further compromising cellular function. researchgate.net

Studies using antioxidants like vitamin E have shown that they can prevent Aβ(1-42)-induced ROS formation, protein oxidation, lipid peroxidation, and neurotoxicity in hippocampal neurons, supporting the central role of oxidative stress in Aβ's detrimental effects. researchgate.netnih.gov Furthermore, research has shown that inhibiting Aβ(1-42)-induced mitochondrial dysfunction and the associated increase in ROS can prevent the degradation of synaptic proteins. researchgate.net

Key FactorRole in Aβ(42-1)-Induced Oxidative StressSupporting Evidence
Aβ(1-42) Peptide Acts as a source of ROS and initiates lipid peroxidation. nih.govuky.eduAβ(1-42) oligomers insert into the lipid bilayer, leading to oxidative damage. nih.govuky.edu
Methionine-35 (Met-35) Critical for oxidative stress and neurotoxic properties. researchgate.netnih.govSubstitution of Met-35 abrogates free radical formation and toxicity. nih.gov
Copper (Cu2+) Catalyzes the formation of highly reactive hydroxyl radicals. nih.govAβ(1-42) promotes the reduction of peptide-bound Cu2+ to Cu+. nih.gov
Lipid Peroxidation A major consequence of Aβ(1-42)-induced oxidative stress, damaging cell membranes. researchgate.netAβ(1-42) initiates lipid peroxidation within the cell membrane. nih.govuky.edu
Mitochondria Aβ(1-42) disrupts mitochondrial function, leading to increased ROS production. researchgate.netAβ(1-42) reduces mitochondrial oxygen consumption and energy production. researchgate.net
Antioxidants (e.g., Vitamin E) Can prevent Aβ(1-42)-induced oxidative damage and neurotoxicity. researchgate.netnih.govVitamin E prevents ROS formation, protein oxidation, and lipid peroxidation in hippocampal neurons. researchgate.netnih.gov

Modulation of Cellular Signaling Cascades (e.g., Cytoskeletal Regulation, Neuroinflammation)

Beyond its direct effects on synapses and oxidative stress, Aβ(42-1) can modulate a wide range of intracellular signaling cascades, leading to widespread cellular dysfunction. These include pathways involved in cytoskeletal regulation and neuroinflammation.

Cytoskeletal Regulation: The neuronal cytoskeleton, composed of microtubules, neurofilaments, and actin filaments, is crucial for maintaining cell structure, axonal transport, and synaptic plasticity. Aβ(42-1) can disrupt this delicate architecture. One of the most well-known effects is the hyperphosphorylation of the microtubule-associated protein tau. mdpi.com This pathological modification causes tau to detach from microtubules and aggregate into neurofibrillary tangles, leading to microtubule destabilization and impaired axonal transport. nih.gov Aβ(42-1) can also affect actin dynamics, which is critical for the structure and function of dendritic spines.

Neuroinflammation: Aβ(42-1) is a potent activator of glial cells, the resident immune cells of the central nervous system. Microglia, in particular, can be activated by fibrillar Aβ through a cell surface receptor complex that includes α6β1 integrin, CD36, and CD47. jneurosci.org This activation leads to the release of a variety of pro-inflammatory cytokines and chemokines. nih.gov While this inflammatory response may initially be aimed at clearing Aβ deposits, chronic neuroinflammation is believed to contribute significantly to neuronal damage. For instance, Aβ(1-42) treatment has been shown to increase the inflammatory S100A9 signaling. mdpi.com Furthermore, Aβ can alter cholinergic signaling, which has immunomodulatory effects, potentially creating a feedback loop that exacerbates inflammation. nih.gov

Cellular ProcessEffect of Aβ(42-1)Key Signaling Molecules/Pathways Involved
Cytoskeletal Regulation Induces tau hyperphosphorylation and microtubule destabilization.Tau protein, Glycogen Synthase Kinase-3β (GSK-3β)
Neuroinflammation Activates microglia and astrocytes, leading to the release of pro-inflammatory mediators.α6β1 integrin, CD36, CD47, S100A9, TNFα
Cholinergic Signaling Alters the secretion of acetylcholine-regulating enzymes, potentially enhancing inflammation.Choline acetyltransferase (ChAT), Butyrylcholinesterase (BuChE)
Cell Adhesion Interacts with cell adhesion molecules, influencing APP processing and mediating Aβ toxicity.Integrins, Contactins

Physiological/Neuroprotective Roles of Monomeric or Low Concentration Amyloid Beta (42-1)

While high concentrations of aggregated Aβ(42-1) are clearly pathological, emerging evidence suggests that monomeric or low concentrations of the peptide may have physiological and even neuroprotective roles. nih.govresearchgate.net This concept is often referred to as hormesis, where a substance has opposite effects at different concentrations. nih.gov

Studies have shown that synthetic Aβ(1-42) monomers can support the survival of developing neurons and protect mature neurons from excitotoxic death. nih.govresearchgate.net This neuroprotective action appears to be mediated through the activation of the phosphatidylinositol-3-kinase (PI-3-K) pathway, which is a known cell survival pathway. nih.govnih.gov This activation may involve the stimulation of insulin-like growth factor-1 (IGF-1) receptors or other receptors in the insulin (B600854) superfamily. nih.gov

Furthermore, Aβ has been proposed to play a role in regulating synaptic plasticity. nih.gov At low concentrations, Aβ may be involved in a negative feedback loop that helps to maintain neuronal activity within a normal physiological range. nih.gov It has also been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important for learning, memory, and neuroprotection. nih.gov

Other proposed physiological functions of Aβ include suppressing microbial infections, promoting recovery after brain injury, and sealing leaks in the blood-brain barrier. nih.govresearchgate.net The antimicrobial properties of Aβ are particularly intriguing, with some studies suggesting it can entrap and neutralize pathogens. mdpi.com

The "loss-of-function" hypothesis suggests that the pathological aggregation of Aβ(1-42) in Alzheimer's disease may lead to a depletion of its neuroprotective monomeric form, thereby contributing to neurodegeneration. nih.gov

Proposed Physiological RoleMechanism of ActionSupporting Evidence
Neuroprotection Activation of the PI-3-K survival pathway. nih.govMonomeric Aβ(1-42) protects neurons from excitotoxic death. nih.govresearchgate.net
Synaptic Plasticity Regulation Negative feedback loop to control neuronal activity; interaction with nAChRs. nih.govLow concentrations of Aβ are associated with LTP. nih.gov
Antimicrobial Activity Entrapment of pathogens in amyloid fibrils. mdpi.comAβ can reduce the proliferation of several bacterial species in vitro. mdpi.com
Brain Injury Repair Promotes recovery after injury. nih.govEmerging evidence suggests a role in tissue repair. nih.govresearchgate.net
Blood-Brain Barrier Sealing Helps to seal leaks in the blood-brain barrier. nih.govAβ may contribute to maintaining the integrity of the BBB. nih.govresearchgate.net

Advanced Research Methodologies and Models for Studying Amyloid Beta 42 1

In Vitro Biophysical Characterization Techniques

A variety of in vitro biophysical techniques are employed to study the structural and morphological properties of Aβ(1-42) as it transitions from monomers to oligomers and fibrils.

Spectroscopy (e.g., Thioflavin T Fluorescence, Circular Dichroism, NMR)

Spectroscopic methods are fundamental in probing the conformational changes and aggregation kinetics of Aβ(1-42).

Thioflavin T (ThT) Fluorescence: ThT is a fluorescent dye that exhibits enhanced emission upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. medchemexpress.comroyalsocietypublishing.org This property makes it a widely used tool for monitoring the kinetics of Aβ(1-42) aggregation in real-time. nih.govanaspec.com The fluorescence intensity of ThT is directly proportional to the amount of fibrillar aggregates, allowing for the quantification of fibril formation. royalsocietypublishing.org Studies have shown that the fluorescence response of ThT can differ between Aβ(1-40) and Aβ(1-42) fibrils, suggesting that ThT can report on morphological differences in amyloid structures. nih.gov The optimal concentration of ThT for monitoring aggregation is typically in the range of 20-50 µM. royalsocietypublishing.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for analyzing the secondary structure of proteins and peptides. mdpi.com It measures the differential absorption of left- and right-circularly polarized light. For Aβ(1-42), CD is used to monitor the conformational transition from a predominantly random coil or α-helical structure in its monomeric state to a β-sheet-rich conformation as it aggregates. nih.govacs.org The characteristic CD spectrum of Aβ(1-42) fibrils shows a negative band around 218 nm, indicative of β-sheet content. acs.orgresearchgate.net This technique has been instrumental in studying how different environmental factors and interacting molecules influence the secondary structure of Aβ(1-42). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information about Aβ(1-42) in both its soluble and fibrillar states. nih.gov Solid-state NMR (ssNMR) has been particularly valuable in determining the atomic-level structure of Aβ(1-42) fibrils, revealing a parallel, in-register β-sheet arrangement. pnas.orgnih.govpnas.org These studies have identified the specific residues that form the β-strands and turns within the fibril core. pnas.org Solution-state NMR can characterize the transient, soluble oligomeric species and has revealed that even in the monomeric state, there is a predisposition to form β-strand structures that are present in the mature fibrils. nih.govmdpi.com

Microscopy (e.g., Electron Microscopy, Atomic Force Microscopy, Single-Molecule Fluorescence)

Microscopy techniques provide direct visualization of the morphology and assembly of Aβ(1-42) aggregates at the nanoscale.

Electron Microscopy (EM): Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the high-resolution three-dimensional structure of Aβ(1-42) fibrils. nih.govbohrium.comrcsb.org These studies have shown that Aβ(1-42) fibrils are typically composed of two intertwined protofilaments. nih.govrcsb.org Negative-stain EM provides high-contrast images of mature fibrils, revealing their twisted morphology. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to image the morphology of Aβ(1-42) aggregates, from early-stage oligomers to mature fibrils, in both air and liquid environments. biophysics.orguchile.cl This technique can provide high-resolution images of hydrated proteins, allowing for the characterization of the size and shape of soluble oligomers, which are considered highly toxic. nih.gov AFM studies have revealed a progression from monomers and small oligomers to protofibrils and eventually to mature fibrils. nih.gov High-speed AFM has even enabled the visualization of the dynamic fluctuations of individual oligomers in real-time. escholarship.org

Single-Molecule Fluorescence: Single-molecule fluorescence techniques, such as fluorescence correlation spectroscopy (FCS) and single-molecule fluorescence lifetime imaging (FLIM), allow for the study of Aβ(1-42) aggregation at the level of individual molecules. nih.govpnas.orgnih.govspringernature.com FCS can detect changes in the size and concentration of fluorescently labeled Aβ(1-42) as it aggregates, providing insights into the early stages of oligomerization. nih.govspringernature.com Combining single-molecule imaging with deep learning has enabled the real-time tracking of individual fibril growth, revealing the heterogeneity of aggregation pathways. nih.govpnas.orgresearchgate.net

Mass Spectrometry and Proteomics Approaches

Mass spectrometry (MS) and proteomics have become indispensable tools for the identification, quantification, and characterization of Aβ(1-42) and its various modified forms.

Mass Spectrometry (MS): MS-based methods are used to identify and quantify different Aβ peptide isoforms in biological samples like cerebrospinal fluid (CSF) and plasma. lcms.czoup.comresearchgate.net Techniques like MALDI-TOF MS and electrospray ionization (ESI)-MS can detect not only the full-length Aβ(1-42) but also a variety of N- and C-terminally truncated or modified species. researchgate.netmdpi.commdpi.com Ion mobility-mass spectrometry has been used to identify the oligomerization states of Aβ(1-42), revealing the formation of dimers, tetramers, hexamers, and dodecamers. mdpi.com

Proteomics: Proteomics approaches, often utilizing mass spectrometry, are employed to study the broader impact of Aβ(1-42) on the cellular proteome. mdpi.complos.org These studies identify proteins and pathways that are altered in response to Aβ(1-42) exposure in cell models and in the brains of Alzheimer's disease patients. plos.orgnih.gov Redox proteomics, for example, can identify specific proteins that are oxidatively modified as a consequence of Aβ(1-42)-induced oxidative stress. nih.gov This provides a global view of the cellular response to Aβ pathology and can help identify novel therapeutic targets. nih.gov

Computational Modeling and Simulation

Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the dynamics and thermodynamics of Aβ(1-42) aggregation.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations have been extensively applied to investigate the aggregation process of Aβ(1-42), from monomeric and dimeric structures to the formation of larger oligomers and their interaction with membranes. nih.govnih.govrsc.orgjst.go.jpmdpi.com

MD simulations have revealed that the Aβ(1-42) monomer is largely disordered but possesses a propensity to form β-hairpin structures, which are thought to be a key step in initiating aggregation. mdpi.com Simulations of dimer formation have shown that inter-peptide interactions, such as the formation of salt bridges and hydrophobic contacts, drive the initial association and subsequent conformational changes leading to increased β-sheet content. rsc.orgnih.gov Studies have also simulated the formation of larger oligomers, such as tetramers, which adopt compact, ellipsoid shapes with significant β-strand content, indicative of on-pathway fibril formation. nih.govnih.gov Furthermore, MD simulations have been used to investigate the interaction of Aβ(1-42) oligomers with model cell membranes, providing insights into the mechanisms of membrane disruption and toxicity. nih.govnih.gov

Table 1: Key Findings from MD Simulations of Aβ(1-42)

Simulation SubjectKey Findings
Monomer Predominantly disordered with transient β-hairpin formation. mdpi.com
Dimer Driven by salt bridges (e.g., D23-K28) and hydrophobic interactions, leading to increased β-sheet structure. rsc.orgnih.gov
Tetramer Forms oblate ellipsoid shapes with significant β-strand content. nih.govnih.gov
Membrane Interaction Oligomers can insert into and disrupt model membranes, leading to increased membrane rigidity. nih.govnih.gov

Free Energy Landscape Analysis

Free energy landscape analysis is a computational approach used to map the stable and transient conformational states of a molecule and the energetic barriers between them. This method has been crucial for understanding the folding and aggregation pathways of Aβ(1-42).

Analysis of the free energy landscape of the Aβ(1-42) monomer reveals a "structurally inverted funnel" where the most stable state (global minimum) is disordered. nih.gov However, upon interaction with another Aβ(1-42) peptide (dimerization), the landscape transforms into a "folding funnel," where a more structured β-hairpin state becomes energetically favorable. nih.gov This highlights the critical role of self-association in driving the conformational changes that lead to aggregation.

Comparative free energy landscape analyses of Aβ(1-42) and the less aggregation-prone Aβ(1-40) have shown that the aggregation profile for Aβ(1-42) is more energetically downhill. acs.org The two additional hydrophobic residues at the C-terminus of Aβ(1-42) strongly stabilize oligomeric structures and lower the free energy barrier for the conversion from pre-fibrillar to fibrillar species. acs.org These studies provide a thermodynamic basis for the observed differences in aggregation propensity between Aβ isoforms.

In Vivo Experimental Models

Advanced research into the molecular mechanisms of Amyloid beta (42-1) (Aβ42) and its role in Alzheimer's disease (AD) relies heavily on sophisticated in vivo experimental models. These models are indispensable for investigating disease pathogenesis, identifying potential therapeutic targets, and screening novel drug candidates. The two primary categories of these models are transgenic animal models and cell culture-based models, including those utilizing induced pluripotent stem cells.

Cell Culture and Induced Pluripotent Stem Cell (iPSC) Models

Cell culture models provide a more controlled and high-throughput environment to study the cellular and molecular effects of Aβ42. The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the field by allowing for the generation of patient-specific neurons and other brain cells. nih.gov

Generation of iPSC Models: iPSCs are generated by reprogramming somatic cells, such as fibroblasts or peripheral blood mononuclear cells, from both healthy individuals and patients with familial or sporadic AD. oup.comnih.gov These iPSCs can then be differentiated into various neural cell types, including neurons, astrocytes, and microglia, creating a "disease-in-a-dish" model. oup.comnih.gov

Research Findings from Cell Culture and iPSC Models:

Neurons derived from iPSCs of familial AD patients with mutations in APP or presenilin genes show an increased ratio of secreted Aβ42 to Aβ40, recapitulating a key pathogenic feature of the disease. oup.comresearchgate.net

These models have demonstrated that elevated Aβ42 levels can lead to downstream pathologies, such as the hyperphosphorylation of the tau protein. nih.govmdpi.com

Patient-derived neurons exhibit cellular stress phenotypes and are more vulnerable to Aβ-induced toxicity. frontiersin.org

iPSC-derived neural models have proven to be valuable platforms for screening potential therapeutic compounds, as they can respond to drugs that modulate γ-secretase activity and Aβ production. oup.comresearchgate.net

The use of cerebral organoids, or "mini-brains," derived from iPSCs allows for the study of Aβ42 pathology in a three-dimensional context that better mimics the complexity of the human brain. mdpi.com

Model TypeSource of CellsKey DifferentiationPrimary PhenotypesKey Research Contributions
iPSC-derived Neurons Fibroblasts or blood cells from familial and sporadic AD patients. oup.comnih.govDirected differentiation into cortical neurons. nih.govIncreased Aβ42/Aβ40 ratio, tau pathology, cellular stress. oup.comresearchgate.netmdpi.comPatient-specific disease modeling and drug screening. oup.comresearchgate.netfrontiersin.org
iPSC-derived Cerebral Organoids iPSCs from AD patients. mdpi.comSelf-assembling 3D neural aggregates. mdpi.comAβ aggregation and tau pathology in a 3D environment. mdpi.comStudying complex cell-cell interactions and developmental aspects of AD pathology. mdpi.com

Conceptual Strategies for Modulating Amyloid Beta 42 1 in Research

Approaches to Inhibit Production

The production of Aβ42 is the result of sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. mdpi.commdpi.com Therefore, inhibiting the activity of these secretases presents a direct strategy to reduce the generation of Aβ42. nih.govmdpi.com

The conceptual framework for using secretase inhibitors to lower Aβ42 production is based on targeting the key enzymes in the amyloidogenic pathway. nih.govmdpi.com

β-Secretase (BACE1) Inhibitors : BACE1 initiates the amyloidogenic pathway by cleaving APP to produce the C99 fragment. mdpi.com Inhibiting BACE1 would, in theory, prevent the formation of this crucial substrate for γ-secretase, thereby reducing the production of all Aβ species, including Aβ42. mdpi.com However, a potential conceptual challenge is that BACE1 has other physiological substrates, and its complete inhibition might lead to unintended consequences. nih.gov

γ-Secretase Inhibitors (GSIs) : γ-secretase is a complex of proteins that performs the final cut of the C99 fragment, leading to the release of Aβ peptides of varying lengths, including Aβ40 and Aβ42. mdpi.comresearchgate.net GSIs are designed to block this cleavage, thus preventing Aβ formation. nih.gov A significant conceptual hurdle with GSIs is that γ-secretase also cleaves other important substrates, such as Notch, which is vital for normal cellular function. researchgate.net This lack of specificity has been a major obstacle in their development. Recent research has also explored the idea that Aβ42 itself can exert product feedback inhibition on γ-secretase, adding another layer of complexity to this therapeutic strategy. nih.govnih.gov

γ-Secretase Modulators (GSMs) : As an alternative to complete inhibition, γ-secretase modulators (GSMs) represent a more nuanced conceptual approach. researchgate.net Instead of blocking the enzyme's activity altogether, GSMs aim to allosterically modulate γ-secretase to favor the production of shorter, less aggregation-prone Aβ species, such as Aβ38, at the expense of the highly amyloidogenic Aβ42. researchgate.netplos.org This strategy seeks to reduce the Aβ42/Aβ40 ratio, which is believed to be a critical factor in Alzheimer's disease pathogenesis. plos.org

Strategies to Prevent Aggregation and Promote Disaggregation

Given that the aggregation of Aβ42 into toxic oligomers and fibrils is a key pathological event, a major research focus has been on developing molecules that can interfere with this process. nih.govmazums.ac.ir These strategies aim to either prevent the initial aggregation of Aβ42 monomers, disaggregate pre-formed aggregates, or stabilize non-toxic conformations of the peptide. nih.govnih.gov

Small molecule inhibitors are a diverse class of compounds that can interfere with Aβ42 aggregation through various mechanisms. nih.gov A key challenge in this area is the difficulty of targeting protein-protein interactions with small molecules. nih.gov

Mechanism of Action : The mechanistic focus of small molecule inhibitors often involves targeting specific regions of the Aβ42 peptide that are crucial for its aggregation. nih.gov These include the N-terminus, the hydrophobic core, and the C-terminus. nih.gov Some small molecules are designed to bind to these regions and act as "β-sheet breakers," disrupting the formation of the cross-β-sheet structure that is characteristic of amyloid fibrils. nih.gov Others may work by stabilizing the monomeric form of Aβ42 or by redirecting the aggregation pathway towards the formation of non-toxic, "off-pathway" aggregates. nih.gov Molecular dynamics simulations are a powerful tool for understanding the interactions between small molecules and Aβ42 and for designing more effective inhibitors. mdpi.comresearchgate.net

Examples of Investigated Small Molecules : A variety of small molecules have been investigated for their ability to inhibit Aβ42 aggregation. These include compounds based on the structures of histological dyes like Congo red and Thioflavin T, which are known to bind to amyloid fibrils. open.ac.uk Other approaches have involved screening libraries of natural and synthetic compounds to identify potential inhibitors. frontiersin.org For instance, certain polyphenols and other natural compounds have shown promise in preclinical studies. nih.gov Computational methods, such as pharmacophore modeling, have also been used to identify potential drug-lead candidates that can inhibit Aβ42 dimerization and subsequent oligomerization. acs.org

Peptide-based inhibitors are designed to specifically interact with Aβ42 and disrupt its aggregation. mazums.ac.irnih.gov These inhibitors are often based on sequences derived from the Aβ peptide itself, particularly from regions known to be critical for aggregation, such as the central hydrophobic core (residues 16-21). mazums.ac.irfrontiersin.org

Design and Mechanism : The rationale behind this approach is that these peptide fragments can act as competitive inhibitors, binding to Aβ42 monomers or oligomers and preventing their incorporation into growing fibrils. frontiersin.org To enhance their stability and efficacy, these peptides are often modified. mazums.ac.ir For example, the inclusion of D-amino acids can make them resistant to proteases, while N-methylation can lock the peptide into a specific conformation that is more effective at inhibiting aggregation. open.ac.uknih.gov Some designs incorporate a "β-strand breaker" element to disrupt the elongation of amyloid fibrils. nih.gov

Research Findings : Studies have shown that rationally designed peptide inhibitors can significantly inhibit Aβ42 fibril formation and reduce its associated cytotoxicity in vitro. nih.govfrontiersin.org For example, a hexapeptide containing D-amino acids and a C-terminal disruption element was shown to almost completely inhibit Aβ42 fibril formation. nih.gov Another study demonstrated that macrocyclic peptides targeting key amyloid-forming segments of Aβ42 could effectively inhibit fibril formation in a dose-dependent manner. frontiersin.org Furthermore, N-aminated hexapeptides have been identified as inhibitors of Aβ42 fibrillization. rsc.org

Conformational modulators are molecules that aim to alter the three-dimensional structure of Aβ42, thereby preventing it from adopting the aggregation-prone β-sheet conformation. nih.govfrontiersin.orgnih.gov

Mechanism of Action : These modulators can work by stabilizing the native, non-toxic conformation of Aβ42 or by inducing a conformational change that leads to the formation of non-toxic aggregates. nih.gov For example, certain proline-rich peptides have been shown to modulate the folding pathway of Aβ42, suppressing the formation of toxic oligomers and β-sheet structures. nih.govresearchgate.net This approach essentially redirects the peptide into an "off-pathway" aggregation state that is not harmful to neurons. nih.gov Computational studies have also explored how to modulate the conformation of Aβ peptides to prevent their aggregation. frontiersin.orgnih.gov

Research Examples : Research has shown that whey proline-rich peptides can suppress the oligomerization of Aβ42 and the formation of anti-parallel β-sheet structures, which are associated with toxicity. nih.gov These peptides were also able to dissociate pre-existing β-sheet structures. nih.gov Another example is the use of modified polyoxometalates, which have been reported to disaggregate β-sheet-rich Aβ aggregates. frontiersin.orgnih.gov Structure-based rational design has also been employed to create mutant versions of Aβ42 that can inhibit the fibrillation process through kinetic self-assembly suppression. acs.org

Methods to Enhance Clearance

Enhancing the clearance of Aβ42 from the brain is another key therapeutic strategy. nih.gov This can be achieved by promoting its degradation by enzymes or by facilitating its removal across the blood-brain barrier. biomolther.orgnih.gov

Enzymatic Degradation : Several enzymes, known as amyloid-degrading enzymes (ADEs), are capable of breaking down Aβ peptides. biomolther.org These include neprilysin (NEP), insulin-degrading enzyme (IDE), and matrix metalloproteinases (MMPs). nih.gov Research has shown that increasing the expression or activity of these enzymes can reduce Aβ levels and improve cognitive function in animal models. biomolther.orgnih.gov For instance, increasing NEP expression has been shown to significantly reduce Aβ burden. nih.gov Astrocytes can also release proteases that aid in Aβ clearance. nih.gov

Transport-Mediated Clearance : Aβ can be transported out of the brain across the blood-brain barrier by receptors such as the low-density lipoprotein receptor-related protein 1 (LRP1). biomolther.org Enhancing the function of these transport systems could therefore increase Aβ clearance. neuroscigroup.us It has been noted that Aβ42 is cleared across the blood-brain barrier at a slower rate than Aβ40. biomolther.org

Glial Cell-Mediated Clearance : Microglia and astrocytes, the primary immune cells of the brain, can play a role in clearing Aβ through phagocytosis. biomolther.org However, their function may be impaired in the context of Alzheimer's disease. frontiersin.org Strategies to enhance the phagocytic capacity of these cells are being explored as a means to promote Aβ clearance. biomolther.org

Immunotherapeutic Principles (Active and Passive)

Immunotherapy for modulating Amyloid beta (Aβ) 42 is a strategy that utilizes the body's immune system to target and clear these pathogenic peptides. nih.gov This approach is broadly divided into two categories: active and passive immunotherapy. nih.govnih.gov

Active Immunotherapy Active immunotherapy involves stimulating the host's own immune system to produce antibodies against a specific antigen, in this case, the Aβ peptide. nih.gov This is achieved by administering a vaccine containing a form of the Aβ42 peptide, which prompts B-cells to generate antibodies. nih.gov A key advantage of this approach is the potential for a long-lasting immune response from a limited number of administrations.

The first major active immunization trial used AN1792, a synthetic full-length Aβ42 peptide. nih.gov While preclinical studies in mouse models showed a reduction in cerebral Aβ load, the human trial was halted due to the development of T-cell-mediated meningoencephalitis in a subset of patients. nih.govnih.gov Despite this, post-mortem analyses of some trial participants revealed a lower mean Aβ burden compared to an unimmunized control group, suggesting that the approach had a biological effect. nih.gov Subsequent research has focused on developing second-generation vaccines that aim to generate a robust B-cell response while avoiding the pro-inflammatory T-cell activation that caused adverse effects in the AN1792 trial. nih.gov These newer strategies often use shorter Aβ fragments or synthetic peptides (mimotopes) that mimic the N-terminus of Aβ, thereby targeting the B-cell epitope without including the T-cell epitopes. nih.gov

Passive Immunotherapy Passive immunotherapy involves the direct administration of externally produced monoclonal antibodies (mAbs) that are specific for the Aβ peptide. nih.govnih.gov This approach offers greater control over antibody dosage and the ability to stop treatment immediately if adverse events occur. nih.gov The mechanisms by which these antibodies are thought to work include:

Direct Plaque Disruption: Antibodies cross the blood-brain barrier, bind to Aβ plaques, and trigger microglia-mediated phagocytosis to clear the deposits. nih.govnih.gov

Peripheral Sink Mechanism: Antibodies bind to Aβ in the peripheral circulation, creating a concentration gradient that draws Aβ out of the brain and into the bloodstream for clearance. nih.gov

Neutralization of Soluble Oligomers: Antibodies bind to and neutralize the toxic soluble forms of Aβ, preventing them from aggregating and causing neuronal damage. nih.gov

Numerous monoclonal antibodies have been developed, each targeting different forms (monomers, oligomers, fibrils) or epitopes (N-terminus, mid-domain, C-terminus) of the Aβ peptide. nih.govnih.gov For example, some antibodies are designed to preferentially bind to the more aggregated, fibrillar forms of Aβ that constitute plaques. youtube.com Research has shown that antibodies targeting these aggregated forms are effective at clearing plaques. youtube.com

Immunotherapy Type Example(s) Principle of Action Key Research Findings
Active AN1792, ACI-24, Affitope AD02Administration of an Aβ antigen (full-length or fragment) to stimulate the host's immune system to produce its own polyclonal antibodies. nih.govEarly trials showed plaque reduction but also significant safety concerns (meningoencephalitis). nih.govnih.gov Newer vaccines are designed to avoid T-cell activation by targeting specific B-cell epitopes. nih.govnih.gov
Passive Bapineuzumab, Solanezumab, Lecanemab, DonanemabIntravenous administration of laboratory-produced monoclonal antibodies that specifically target different forms or epitopes of the Aβ peptide. nih.govnih.govAntibodies can clear Aβ from the brain, with different antibodies showing preferences for soluble protofibrils or deposited plaques. nih.govyoutube.com This approach allows for controlled dosing and immediate cessation of treatment if needed. nih.gov

Enzymatic Degradation Enhancement

A key factor in the accumulation of Amyloid beta (Aβ) is an imbalance between its production and its clearance from the brain. nih.gov One of the primary clearance mechanisms is enzymatic degradation by Aβ-degrading enzymes. nih.govacs.org Enhancing the activity of these enzymes represents a therapeutic strategy for reducing Aβ42 levels. Several proteases have been identified as key players in Aβ catabolism.

Neprilysin (NEP) Neprilysin is a membrane-bound neutral endopeptidase considered to be one of the most important Aβ-degrading enzymes in the brain. nih.govnih.gov It is synthesized as a membrane-bound protein and is highly expressed in neurons. nih.gov Research using knockout mice has demonstrated the crucial role of NEP in Aβ clearance. NEP-deficient mice show a significant increase in brain Aβ levels and an acceleration of Aβ plaque formation. nih.gov Conversely, overexpression of NEP in animal models reduces amyloid deposition. oup.com Studies comparing NEP and other enzymes have found that NEP is primarily responsible for degrading the insoluble, amyloidogenic forms of Aβ that are found in plaques. biorxiv.orgbiorxiv.org This specificity makes NEP a compelling target for therapeutic intervention aimed at clearing existing amyloid pathology. biorxiv.orgbiorxiv.org

Insulin-Degrading Enzyme (IDE) Insulin-degrading enzyme is another major zinc-metalloprotease involved in Aβ catabolism. nih.govbiorxiv.org Unlike NEP, which is membrane-bound, IDE is primarily located in the cytosol, peroxisomes, and on the cell surface. nih.gov While both enzymes degrade Aβ, they appear to have distinct preferences for the substrate's conformation. Comparative studies in mouse models have shown that IDE deficiency primarily affects the levels of soluble Aβ, whereas NEP deficiency has a much greater impact on the deposition of insoluble, plaque-associated Aβ. nih.govbiorxiv.org This suggests that IDE's main role is in regulating the levels of soluble Aβ peptides before they aggregate. biorxiv.orgbiorxiv.org

Other Aβ-Degrading Enzymes While NEP and IDE are the most extensively studied, other enzymes also contribute to Aβ degradation.

Endothelin-Converting Enzyme (ECE): This enzyme, which exists in two isoforms (ECE-1 and ECE-2), is known to degrade Aβ peptides within acidic intracellular compartments like the endosome/lysosome system. nih.gov

Matrix Metalloproteinases (MMPs): Certain MMPs, such as MMP-2 and MMP-9, are secreted by various brain cells and can degrade both soluble and fibrillar forms of Aβ. nih.govoup.com

Enhancing the activity or expression of these enzymes, particularly NEP, is a significant area of research for developing strategies to reduce the burden of Aβ42 in the brain. nih.govoup.com

Enzyme Location Primary Aβ Substrate Key Research Findings
Neprilysin (NEP) Cell surface (membrane-bound)Insoluble, amyloidogenic Aβ (plaque-associated) nih.govbiorxiv.orgDeficiency in NEP significantly accelerates Aβ plaque formation in mouse models. nih.gov It is considered a primary pathway for the degradation of deposited Aβ. biorxiv.orgbiorxiv.org
Insulin-Degrading Enzyme (IDE) Cytosol, peroxisomes, cell surfaceSoluble Aβ nih.govbiorxiv.orgDeficiency primarily increases the levels of soluble Aβ species. biorxiv.orgbiorxiv.org Plays a role in clearing Aβ before it can aggregate into plaques. nih.gov
Endothelin-Converting Enzyme (ECE) Intracellular compartments (e.g., endosomes)Aβ peptidesContributes to the degradation of Aβ within the cell. nih.gov
Angiotensin-Converting Enzyme (ACE) Cell surfaceAβ peptidesCapable of degrading Aβ and may play a role in its clearance. acs.org

Challenges and Future Directions in Amyloid Beta 42 1 Research

Methodological Limitations and Advances

A significant challenge in Aβ (42-1) research lies in the difficulty of its chemical synthesis and purification. The peptide's inherent propensity to aggregate, both during solid-phase peptide synthesis and in solution, complicates the production of pure, biologically active Aβ (42-1) for experimental use. frontiersin.org This "Aβ (42-1) problem" can lead to truncated peptide sequences and low yields. frontiersin.org Furthermore, commercial preparations of Aβ (42-1) can contain impurities and racemized amino acids, which may affect its aggregation properties and experimental outcomes. mdpi.com

To overcome these limitations, researchers have developed various strategies. High-efficiency solid-phase peptide synthesis (HE-SPPS) has been employed to shorten preparation times and improve yields. frontiersin.org Another approach involves the incorporation of depsipeptides, which are thought to limit aggregation during synthesis. frontiersin.org Recombinant expression in E. coli offers an alternative to chemical synthesis, potentially yielding a more biologically relevant peptide free of certain synthetic artifacts. mdpi.com Advances in purification techniques, such as optimized reverse-phase high-performance liquid chromatography (HPLC), have also been crucial in obtaining highly pure Aβ (42-1). mdpi.comnih.gov Furthermore, the development of sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has improved the quantitative analysis of Aβ peptides in biological samples. researchgate.net

A critical aspect of methodological advancement is ensuring the bioequivalence of synthetic or recombinant Aβ (42-1) with the endogenous peptide. This involves thorough characterization using techniques like thioflavin T (ThT) assays, transmission electron microscopy (TEM), and neurotoxicity assays to confirm similar aggregation profiles and biological activity. frontiersin.org

Table 1: Methodological Advances in Aβ (42-1) Research

Methodology Description Advantage Reference
High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) An improved method of chemical peptide synthesis. Shorter preparation time and improved yield. frontiersin.org
Depsipeptide Incorporation Use of depsipeptides to restrict aggregation during synthesis. Limits on-resin aggregation. frontiersin.org
Recombinant Expression Production of Aβ (42-1) in bacterial systems like E. coli. Produces peptide free of certain synthetic impurities and enantiomers. mdpi.com
Optimized HPLC Refined purification protocols using C18 columns. High yield of pure peptide in a short time. mdpi.com
LC-MS/MS A highly sensitive method for quantifying Aβ peptides. Accurate measurement in complex biological samples. researchgate.net

Understanding Oligomer Diversity and Specificity

A major area of focus in Aβ research is the diverse population of oligomers, which are considered the primary neurotoxic species in AD. nih.govpnas.org Aβ (42-1) monomers can self-assemble into a wide range of oligomeric structures, from small dimers and trimers to larger, high-molecular-weight assemblies. nih.govacs.org This heterogeneity presents a significant challenge, as it is unclear which specific oligomeric species are most relevant to disease pathogenesis. acs.org

Research indicates that the toxicity of Aβ oligomers may be dependent on their size and conformation. acs.org For instance, studies have suggested that high-molecular-mass oligomers, such as 12-mers, are particularly potent in inducing neuronal damage. acs.org The structure of these oligomers can also vary, with evidence for both parallel and antiparallel β-sheet conformations. nih.gov Some studies have proposed the existence of specific, pore-forming β-barrel oligomers that can disrupt cellular membranes. pnas.org

The diversity of Aβ oligomers is further complicated by post-translational modifications and variations in peptide length, which can influence their biochemical and biophysical properties. ucla.edu This enormous diversity makes it difficult to isolate and characterize specific oligomeric structures and their corresponding biological activities. ucla.edu Future research must focus on developing methods to isolate and study homogeneous populations of Aβ (42-1) oligomers to better understand their specific roles in neurotoxicity and disease progression. Identifying the key domains of Aβ (42-1) that drive oligomerization is also critical for designing targeted inhibitors. nih.govacs.org

Elucidating Disease-Relevant Mechanisms

While the accumulation of Aβ (42-1) is a hallmark of AD, the precise mechanisms by which it causes neurodegeneration are still not fully understood. aginganddisease.org The amyloid cascade hypothesis posits that the aggregation of Aβ is the initiating event in a cascade that leads to downstream pathologies, including tau hyperphosphorylation, inflammation, and synaptic dysfunction. oaepublish.com

One proposed mechanism of toxicity involves the interaction of Aβ (42-1) oligomers with cellular membranes. These interactions can lead to membrane permeabilization and the formation of ion channels or pores, disrupting cellular homeostasis. pnas.orgnih.gov Lipids within the membrane can also influence the structure and toxicity of Aβ aggregates. nih.gov For example, Aβ (42-1) fibrils formed in the presence of different lipids can elicit distinct cellular stress responses, such as the unfolded protein response (UPR) in the endoplasmic reticulum and mitochondria. nih.gov

Another key area of investigation is the role of intracellular Aβ (42-1). mdpi.com While much research has focused on extracellular plaques, there is growing evidence that Aβ generated inside the cell can disrupt intracellular pathways and contribute to neurodegeneration. mdpi.com The uptake of extracellular Aβ can also lead to the formation of toxic intracellular aggregates. mdpi.com

Furthermore, Aβ (42-1) is known to induce oxidative stress, a condition of cellular damage caused by reactive oxygen species. nih.gov The methionine residue at position 35 of the peptide is thought to be critical for this pro-oxidant activity. nih.gov Aβ can also interact with metal ions like copper and zinc, which can promote its aggregation and contribute to redox reactions that generate harmful free radicals. nih.gov

At physiological concentrations, however, Aβ may have a modulatory role in synaptic plasticity. nih.gov Low, picomolar levels of Aβ (42-1) have been shown to enhance synaptic function and memory, while higher concentrations are neurotoxic. nih.gov This suggests a complex, concentration-dependent role for the peptide in the brain.

Translating Basic Research Findings to Novel Modulatory Concepts

A major goal of Aβ (42-1) research is to translate fundamental discoveries into effective therapeutic strategies for AD. Historically, drug development has focused on several key approaches based on the amyloid cascade hypothesis.

One strategy is to reduce the production of Aβ (42-1) by inhibiting the enzymes responsible for its cleavage from the amyloid precursor protein (APP), namely β-secretase (BACE1) and γ-secretase. aginganddisease.orgoaepublish.com While BACE1 inhibitors have shown promise in reducing Aβ levels, clinical trials have been hampered by adverse effects, including cognitive worsening. aginganddisease.orgoaepublish.com

Another major therapeutic avenue is the clearance of Aβ (42-1) from the brain. This includes immunotherapy approaches using monoclonal antibodies that target various forms of Aβ, from monomers to aggregated plaques. oaepublish.com Some of these antibody-based therapies have recently shown positive results in clinical trials, marking a significant milestone in AD treatment. oaepublish.com

A third approach focuses on preventing the aggregation of Aβ (42-1). Small molecules have been developed that can bind to Aβ monomers and stabilize them, thereby inhibiting the formation of toxic oligomers. nih.gov For example, tramiprosate has been shown to interact with key amino acid residues in Aβ (42-1), preventing the conformational changes that lead to aggregation. nih.gov Another strategy involves disrupting the interaction between Aβ and metal ions, which can prevent toxic oligomerization. oaepublish.com

Future therapeutic concepts may also target the downstream consequences of Aβ (42-1) accumulation, such as neuroinflammation and oxidative stress. Modulating the clearance of Aβ across the blood-brain barrier is another area of active research. biomolther.org Ultimately, a deeper understanding of the diverse roles of Aβ (42-1) and its various aggregated forms will be essential for developing more targeted and effective treatments for Alzheimer's disease.

Table 2: Compound Names Mentioned in the Article

Compound Name
Amyloid beta Peptide (42-1)(human)
Thioflavin T
Tramiprosate
Clioquinol

Q & A

Q. How should Amyloid β (42-1)(human) be reconstituted to ensure optimal solubility and stability?

To minimize aggregation and maintain stability during reconstitution:

  • Solvent selection : Use 1% NH₄OH, 50 mM Tris/150 mM NaCl (pH 7.2), 0.1% TFA, 5 mM HCl, or 2 mM NaOH, with a concentration ≤1 mg/mL. DMSO may enhance solubility but requires compatibility testing .
  • Protocol : Sonicate for 30–60 seconds after initial dissolution, followed by gentle vortexing. Avoid vigorous agitation to prevent denaturation .
  • Storage : Aliquot reconstituted peptides and store at ≤-20°C. Avoid repeated freeze-thaw cycles, which degrade activity .
  • Validation : Confirm solubility via SDS-PAGE or dynamic light scattering (DLS) to detect insoluble aggregates .

Q. What experimental controls are recommended when using Amyloid β (42-1)(human) in Alzheimer’s disease (AD) models?

  • Negative control : Use (42-1) to distinguish between sequence-specific effects (e.g., neurotoxicity, aggregation) of the active (1-42) isoform. For example, in neuronal viability assays, (42-1) should lack toxicity compared to (1-42) .
  • Buffer controls : Include solvent-only controls (e.g., NH₄OH, Tris buffer) to rule out solvent-induced artifacts .
  • Aggregation monitoring : Validate the absence of fibril formation in (42-1) using thioflavin T assays or transmission electron microscopy (TEM) .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in Amyloid β (42-1)(human) peptides?

Batch variability arises from synthesis methods, residual solvents, and polymorphism. Mitigation strategies include:

  • Quality control (QC) : Request HPLC (>90% purity) and mass spectrometry (MS) certificates from suppliers to confirm sequence integrity .
  • Peptide content analysis : Quantify peptide vs. salt content (e.g., via amino acid analysis) to adjust concentrations for sensitive assays like ELISA or cell-based studies .
  • Pre-experiment validation : Test each batch’s solubility, aggregation propensity, and bioactivity (e.g., lack of cytotoxicity in SH-SY5Y cells) before large-scale use .

Q. What methodologies are recommended for analyzing the aggregation kinetics of Amyloid β peptides, and how does (42-1) serve as a control?

  • Kinetic assays :
    • Thioflavin T fluorescence : Monitor β-sheet formation over time; (42-1) should show no signal increase, confirming its non-fibrillogenic nature .
    • Size exclusion chromatography (SEC) : Compare oligomer size distribution between (1-42) and (42-1) to validate the latter’s inactivity .
  • Advanced techniques :
    • NMR spectroscopy : Study residue-specific interactions (e.g., residues 13–20 in Aβ40/42) to identify structural differences between (1-42) and (42-1) .
    • Mass spectrometry : Quantify peptide degradation products or post-translational modifications that may arise during storage .

Q. How can conflicting results in Amyloid β (42-1)(human) studies be systematically investigated?

Discrepancies may arise from peptide handling, assay conditions, or analytical methods. Follow these steps:

Verify peptide integrity : Use MS to detect truncations or oxidation (e.g., methionine residues) that alter bioactivity .

Assay conditions : Ensure temperature, pH, and ionic strength match published protocols. For example, Tris buffer (pH 7.2) mimics physiological conditions better than NH₄OH .

Aggregation state : Characterize peptide oligomerization via SEC or native PAGE. Unexpected aggregation in (42-1) may indicate contamination or improper storage .

Cell line specificity : Test multiple AD models (e.g., primary neurons, iPSC-derived cells) to rule out cell-type-dependent responses .

Q. What are the best practices for using Amyloid β (42-1)(human) in immunological studies?

  • Immunogen preparation : Conjugate (42-1) to carrier proteins (e.g., OVA) using carbodiimide crosslinkers to enhance antigenicity for antibody production .
  • Specificity validation : Use Western blotting to confirm antibodies raised against (1-42) do not cross-react with (42-1), ensuring isoform-specific detection .
  • ELISA controls : Include (42-1) as a negative control to validate assay specificity for pathological (1-42) aggregates in cerebrospinal fluid (CSF) or plasma samples .

Q. How can researchers optimize protocols for co-aggregation studies involving Amyloid β (42-1)(human)?

  • Co-incubation assays : Mix (42-1) with active Aβ isoforms or other amyloidogenic peptides (e.g., α-synuclein) to test cross-seeding effects. Use TEM or atomic force microscopy (AFM) to visualize fibril morphology .
  • Concentration gradients : Titrate (42-1) against (1-42) (e.g., 1:1 to 1:10 molar ratios) to identify inhibitory or synergistic effects on aggregation .
  • Biophysical modeling : Apply kinetic models (e.g., Finke-Watzky) to quantify aggregation rates and determine if (42-1) alters nucleation or elongation phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.